4-(tert-butyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with a unique structure that includes a thienopyrazole core
Preparation Methods
The synthesis of N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple stepsThe reaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed to introduce different substituents on the phenyl rings or the pyrazole core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE include:
N-(2,5-DIMETHOXY-PHENYL)-BENZAMIDE: This compound has a similar benzamide structure but with different substituents on the phenyl ring.
N-(2,5-DIMETHYLPHENYL)GLUTARIMIDE: Another related compound with a different core structure but similar functional groups.
The uniqueness of N-[2-(2,3-DIMETHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C24H27N3O3S/c1-15-7-6-8-21(16(15)2)27-22(19-13-31(29,30)14-20(19)26-27)25-23(28)17-9-11-18(12-10-17)24(3,4)5/h6-12H,13-14H2,1-5H3,(H,25,28) |
InChI Key |
CJOAJHBSOMZSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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